molecular formula C12H17N B11914224 5-Isopropyl-1,2,3,4-tetrahydroquinoline

5-Isopropyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11914224
M. Wt: 175.27 g/mol
InChI Key: WDKGVLYQCMFRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-1,2,3,4-tetrahydroquinoline ( 777013-12-4) is an organic compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol. This tetrahydroquinoline derivative is a chemical scaffold of significant interest in medicinal chemistry and organic synthesis. The tetrahydroquinoline core is a privileged structure in drug discovery, known for its presence in compounds with a wide range of pharmacological activities. Research into analogous tetrahydroquinoline and tetrahydroisoquinoline compounds has demonstrated potential for anti-inflammatory, antioxidant, antibacterial, and antifungal properties . Furthermore, the tetrahydroquinoline scaffold is a key structural motif in numerous natural products and synthetic pharmaceuticals, with documented applications in the development of agents for conditions such as arrhythmia, parasitic infections, and neurodegenerative diseases . As such, this compound serves as a valuable building block for researchers designing and synthesizing new bioactive molecules, investigating structure-activity relationships (SAR), and exploring novel therapeutic candidates. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

5-propan-2-yl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H17N/c1-9(2)10-5-3-7-12-11(10)6-4-8-13-12/h3,5,7,9,13H,4,6,8H2,1-2H3

InChI Key

WDKGVLYQCMFRAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2CCCNC2=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydroquinolines

Catalytic Hydrogenation and Transfer Hydrogenation Strategies

The reduction of the quinoline (B57606) core is the most direct method to produce tetrahydroquinolines. This can be achieved through catalytic hydrogenation using molecular hydrogen or via transfer hydrogenation, where a hydrogen donor molecule is used.

Homogeneous Catalysis in Tetrahydroquinoline Synthesis

Homogeneous catalysts, being soluble in the reaction medium, often exhibit high activity and selectivity under mild conditions. Manganese-based pincer complexes have been reported for the direct synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a "borrowing hydrogen" methodology. nih.gov This one-pot cascade reaction is atom-efficient, producing water as the only byproduct. nih.gov The choice of base has been shown to be critical in selectively forming the tetrahydroquinoline over the quinoline. nih.gov While this method has been applied to various substrates, specific data for the synthesis of a 5-isopropyl substituted derivative is not explicitly detailed in the reviewed literature.

Another approach involves the use of tethered Ru(II) catalysts for the asymmetric transfer hydrogenation of quinolines, although this is more relevant to the synthesis of chiral compounds as discussed in section 2.1.3.

Heterogeneous Catalysis in Tetrahydroquinoline Synthesis

Heterogeneous catalysts are widely employed due to their ease of separation and recyclability. A variety of supported metal catalysts have proven effective for the hydrogenation of quinolines. For instance, a nitrogen-doped carbon-supported Palladium (Pd/CN) catalyst has been developed for the selective hydrogenation of various quinoline derivatives to 1,2,3,4-tetrahydroquinolines under mild conditions (50 °C and 20 bar H₂), achieving high yields. rsc.org The catalyst, prepared from renewable resources like glucose and melamine, demonstrates excellent stability and reusability. rsc.org

The table below summarizes the performance of the Pd/CN catalyst for different quinoline substrates, illustrating the general applicability of the method.

SubstrateProductYield (%)
Quinoline1,2,3,4-Tetrahydroquinoline (B108954)97.8
2-Methylquinoline2-Methyl-1,2,3,4-tetrahydroquinoline95.2
6-Methylquinoline6-Methyl-1,2,3,4-tetrahydroquinoline96.5
8-Methylquinoline8-Methyl-1,2,3,4-tetrahydroquinoline86.6
Table 1: Hydrogenation of various quinolines using a Pd/CN catalyst. Data sourced from rsc.org.

While 5-isopropylquinoline (B12683070) is not specifically listed, the high yields for other substituted quinolines suggest this method could be a viable route.

Enantioselective Hydrogenation and Asymmetric Synthesis

The synthesis of chiral tetrahydroquinolines is of great interest due to their prevalence in bioactive molecules. Asymmetric hydrogenation and other asymmetric methods are employed to produce enantiomerically enriched products. Rhodium-catalyzed asymmetric hydrogenation of o-nitrocinnamyl substrates can lead to intermediates that are transformed into tetrahydroquinoline derivatives with high enantiomeric excess (>98% ee). nih.gov Similarly, methods involving chiral phosphoric acids as catalysts have been used in the asymmetric reduction of 2-aminochalcones to yield tetrahydroquinolines with excellent yields and enantioselectivities. organic-chemistry.org

A notable strategy involves the Povarov reaction, a [4+2] cycloaddition, to construct the tetrahydroquinoline ring. Asymmetric versions of this reaction, using chiral N,N'-dioxide–Sc(OTf)₃ complexes, have been developed to synthesize tetrahydroquinolines with quaternary stereocenters at the C4 position with excellent diastereo- and enantioselectivities. lookchem.com Although these powerful methods provide access to complex chiral structures, their application to produce 5-isopropyl-1,2,3,4-tetrahydroquinoline has not been specifically reported in the surveyed literature.

Domino and Cascade Reactions for Tetrahydroquinoline Ring Formation

Domino, or cascade, reactions allow for the construction of complex molecules in a single operation without isolating intermediates, offering high efficiency and atom economy. nih.govmdpi.com

Redox-Initiated Cyclizations

Redox-neutral processes can be used to trigger cyclization to form the tetrahydroquinoline ring. One such method involves a nih.govnih.gov-hydride shift in 2-(N-benzyl-N-alkylamino)benzylidene malonates, activated by boron trifluoride, which leads to the formation of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates. mdpi.com This cascade reaction activates an otherwise inert C-H bond to initiate the cyclization. mdpi.com

Another powerful domino strategy involves the reduction of a nitro group in a suitable precursor, which then initiates an intramolecular cyclization and subsequent reduction to form the tetrahydroquinoline ring. For example, 2-nitroarylketones can be converted to tetrahydroquinolines via a reduction-reductive amination sequence using a Pd/C catalyst. mdpi.com

Acid-Catalyzed Ring Closures and Rearrangements

Acid catalysis is frequently used to promote the cyclization step in tetrahydroquinoline synthesis. The Povarov reaction, for instance, can be performed as a domino three-component reaction between an arylamine, an aldehyde, and an electron-rich alkene. nih.gov In the presence of an acid catalyst like p-toluenesulfonic acid, an in situ generated β-enamino ester can react with an in situ formed aromatic imine, followed by an intramolecular electrophilic aromatic substitution to yield highly substituted 1,2,3,4-tetrahydroquinolines. nih.gov

The general mechanism involves the formation of key intermediates which then undergo the final ring-closing step. This method's versatility allows for the use of different arylamines and aldehydes, providing access to a library of polysubstituted tetrahydroquinolines. nih.gov

Arylamine (R)Aldehyde (R')ProductYield (%)
p-ToluidineBenzaldehyde2-(Phenyl)-4-(p-toluidino)...63
Aniline (B41778)p-Chlorobenzaldehyde2-(p-Chlorophenyl)-4-anilino...67
p-Anisidinep-Bromobenzaldehyde2-(p-Bromophenyl)-4-(p-anisidino)...58
Table 2: Examples of domino Povarov reactions for tetrahydroquinoline synthesis. Data sourced from nih.gov.

While these examples demonstrate the feasibility of the reaction, the synthesis of this compound via this specific domino approach would depend on the availability and reactivity of 3-isopropylaniline (B1630885) as the starting arylamine.

Metal-Promoted Domino Processes

Metal-promoted domino reactions, also known as tandem or cascade reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation without the need to isolate intermediates. nih.gov This approach is prized for its atom economy, high selectivity, and reduced generation of waste, aligning with the principles of green chemistry. nih.gov These reactions can be initiated by various metals and proceed through a range of mechanisms to construct the 1,2,3,4-tetrahydroquinoline core.

One notable strategy involves a reduction-reductive amination sequence. For instance, the hydrogenation of 2-nitroaryl ketones using a palladium on carbon (Pd/C) catalyst triggers a domino sequence. The initial reduction of the nitro group to an amine is followed by an intramolecular cyclization to form a cyclic imine, which is then further reduced to yield the tetrahydroquinoline ring system. nih.gov

Another example is the gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines, which furnishes tetrahydroquinolines under simple reaction conditions with high efficiency and regioselectivity. nih.gov To synthesize the target compound, This compound , this methodology would necessitate the use of an N-(3-isopropylphenyl)propargylamine derivative as the starting material.

The versatility of metal-promoted domino reactions is further highlighted by processes that involve different bond-forming strategies. For example, an iron-nitrene complex can promote an intramolecular C-H insertion to yield 2-aryl-1,2,3,4-tetrahydroquinolines. While this specific example targets the 2-position, the underlying principle of metal-mediated C-H functionalization represents a powerful tool that could potentially be adapted for substitutions at other positions of the tetrahydroquinoline scaffold.

Table 1: Examples of Metal-Promoted Domino Syntheses of Tetrahydroquinolines
Catalyst/PromoterStarting Material TypeDomino SequenceProduct TypeReference
5% Pd/C, H₂2-NitroarylketoneNitro Reduction / Reductive Amination2,4-Disubstituted-THQ nih.gov
[Au], Chiral Phosphate2-(2-Propynyl)anilineHydroamination / Asymmetric Transfer HydrogenationChiral 2-Substituted-THQ nih.gov
[Ir(III)] Dimer, BaseAmino alcoholOxidative Cyclization2-Aryl-THQ

Multicomponent Reaction Strategies (e.g., Povarov Reaction)

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single pot to form a product that contains significant portions of all the initial reactants. The Povarov reaction stands out as one of the most significant MCRs for the synthesis of tetrahydroquinolines. eurekaselect.comresearchgate.netnumberanalytics.com This reaction is typically a formal [4+2] cycloaddition involving an aniline, an aldehyde, and an activated alkene. eurekaselect.comnih.gov

The classical Povarov reaction can be catalyzed by various Lewis or Brønsted acids. eurekaselect.comnumberanalytics.com The reaction initiates with the formation of an imine from the aniline and aldehyde, which then acts as an electron-deficient diene. This imine reacts with an electron-rich alkene (the dienophile) to generate the tetrahydroquinoline skeleton. researchgate.net The substitution pattern of the final product is directly determined by the choice of the three components. For the synthesis of This compound , 3-isopropylaniline would be utilized as the aniline component.

Recent advancements have expanded the scope of the Povarov reaction, including the use of mechanochemical activation, which can lead to faster reactions and improved yields, often in solvent-free conditions. nih.gov Furthermore, variations such as the aza-vinylogous Povarov reaction have been developed to introduce further functionalization into the tetrahydroquinoline core. nih.gov The reaction can also be performed in environmentally benign solvents like water, using catalysts such as p-sulfonic acid calix eurekaselect.comarene, which enhances its green credentials. eurekaselect.com

Table 2: Examples of Povarov Reaction for Tetrahydroquinoline Synthesis
CatalystAniline ComponentAldehyde ComponentAlkene ComponentYieldReference
p-Sulfonic acid calix eurekaselect.comareneAromatic anilines-2,3-Dihydrofuran (2 equiv.)Good eurekaselect.com
FeCl₃ (Mechanochemical)AnilinesAromatic aldehydesStyrenesGood to Excellent nih.gov
Phosphomolybdic acid (Mechanochemical)AnilinesAromatic aldehydesVinyl acetamidesGood nih.gov
Cu(OTf)₂p-AnisidineBenzaldehydeEthyl vinyl etherLow sci-rad.com

Novel and Emerging Synthetic Pathways

Borrowing Hydrogen Methodology

The borrowing hydrogen (BH) or hydrogen autotransfer methodology is an atom-economical and environmentally friendly strategy for C-C and C-N bond formation. nih.govnih.gov This process utilizes alcohols as alkylating agents, with water being the only byproduct. nih.govacs.org The general mechanism involves the temporary oxidation of an alcohol to a carbonyl compound by a transition-metal catalyst, which "borrows" the hydrogen atoms. The resulting aldehyde or ketone then undergoes a condensation reaction, and finally, the catalyst returns the borrowed hydrogen to the condensed intermediate to yield the final product. nih.govscripps.edu

For the synthesis of 1,2,3,4-tetrahydroquinolines, this methodology typically starts from 2-aminobenzyl alcohols and a secondary alcohol. nih.govacs.org A manganese(I) PN³ pincer complex has been shown to be an effective catalyst for this one-pot cascade reaction. nih.gov The choice of base is crucial for selectively obtaining the tetrahydroquinoline product over the corresponding quinoline. acs.org To produce This compound via this route, the required starting material would be (2-amino-3-isopropylphenyl)methanol. The secondary alcohol co-reactant would determine the substituent at the 2-position of the resulting tetrahydroquinoline. This method tolerates a variety of functional groups and has been demonstrated with both precious and earth-abundant metal catalysts. nih.govresearchgate.net

Table 3: Catalysts for Borrowing Hydrogen Synthesis of Tetrahydroquinolines
Catalyst SystemStarting MaterialsKey FeaturesReference
Manganese(I) PN³ pincer complex, KH/KOH2-Aminobenzyl alcohols and secondary alcoholsAtom-efficient, selective for THQ, water as byproduct nih.gov
Iridacycle complex and chiral phosphoric acidAmino alcoholHighly enantioselective synthesis of 2-substituted THQs acs.org
[Ru(p-cymene)Cl₂]₂ with diphosphine ligandAmines and alcoholsBroad substrate scope including secondary alcohols scripps.edu

Photoredox Catalysis and Radical Annulations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild and controlled conditions. youtube.com This methodology has been successfully applied to the synthesis of tetrahydroquinolines. These reactions often proceed via a single-electron transfer (SET) process, where a photocatalyst, upon excitation by visible light, initiates the formation of a radical which can then undergo cyclization. youtube.com

One strategy involves the condensation of 2-vinylanilines with conjugated aldehydes, followed by a light-mediated cyclization to selectively yield substituted tetrahydroquinolines, often with high diastereoselectivity. researchgate.net The synthesis of This compound would require a 2-vinyl-3-isopropylaniline as a key precursor.

Radical annulations, often coupled with photoredox catalysis, provide another route to saturated heterocycles. These reactions can involve a two-component strategy where a radical generated from a redox-active precursor adds to an alkene. A subsequent radical-polar crossover and cyclization of a tethered nucleophile completes the annulation. This approach has been used to access a variety of heterocycles, including piperidines, which share a structural relationship with tetrahydroquinolines.

Furthermore, ground-state radical-mediated intramolecular C-H amination of N-2,4-dinitrophenoxy derivatives of arylpropylamines, using a ruthenium catalyst under acidic conditions, can afford 1-methyl-1,2,3,4-tetrahydroquinolines in good yields. This demonstrates the feasibility of radical cyclizations for constructing the tetrahydroquinoline ring.

Biocatalytic Approaches (e.g., Imine Reductases in Asymmetric Synthesis)

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. taylorfrancis.com Enzymes such as imine reductases (IREDs) are particularly valuable for the asymmetric synthesis of chiral amines, including the tetrahydroquinoline scaffold. nih.gov While much of the early work focused on the synthesis of tetrahydroisoquinolines, nih.govbohrium.comrsc.org recent research has demonstrated the utility of biocatalysts for accessing chiral 1,2,3,4-tetrahydroquinolines. taylorfrancis.comacs.orgrsc.org

One approach involves the deracemization of racemic 2-substituted tetrahydroquinolines using cyclohexylamine (B46788) oxidase (CHAO) muteins, which have been engineered through directed evolution. acs.orgresearchgate.net This strategy has successfully produced several key 2-substituted-THQ derivatives with excellent enantiomeric excess (up to 99%). acs.org Notably, a specific mutein showed reversed enantiopreference for 2-isopropyl-THQ, highlighting the tunability of these biocatalysts. researchgate.net

Another powerful strategy is the use of a one-pot, multi-enzyme cascade. For example, a sequential ene reductase (ERED) and imine reductase (IRED) cascade has been developed for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines. rsc.org This chemo-enzymatic approach combines the enzymatic cascade with a subsequent chemical step, such as a Buchwald-Hartwig cross-coupling, to construct the final product with excellent enantioselectivity. rsc.org For the synthesis of a chiral version of This compound , one would need to screen for or engineer an IRED capable of reducing a cyclic imine precursor bearing the isopropyl group at the desired position.

Table 4: Biocatalytic Approaches to Chiral Tetrahydroquinolines
Enzyme/SystemStrategySubstrate TypeProduct TypeKey OutcomeReference
Cyclohexylamine Oxidase (CHAO) MuteinsDeracemizationRacemic 2-substituted-THQsEnantiopure 2-substituted-THQsHigh ee (up to 99%) acs.orgresearchgate.net
Ene Reductase (ERED) / Imine Reductase (IRED) CascadeSequential Biocatalytic Cascade & Chemical Reactionα,β-Unsaturated aldehydesChiral 3-substituted-THQsExcellent ee (97 to >99%) rsc.org

Aza-Diels-Alder Cycloadditions for Tetrahydroquinoline Scaffolds

The aza-Diels-Alder reaction is a powerful transformation for the synthesis of nitrogen-containing six-membered rings, and it is a cornerstone for the construction of the tetrahydroquinoline skeleton. researchgate.netbohrium.comdntb.gov.ua As previously mentioned, the Povarov reaction is a prime example of a formal aza-Diels-Alder reaction used for this purpose. researchgate.netbohrium.com These reactions involve the [4+2] cycloaddition of an imine (the azadiene) with a dienophile. bohrium.com

The scope of the aza-Diels-Alder reaction for tetrahydroquinoline synthesis is broad, with various catalysts and reaction conditions being employed. These include Lewis acids, Brønsted acids, and even metal-free conditions using promoting solvents like hexafluoroisopropanol. bohrium.com The reaction can be performed as a one-pot, three-component reaction starting from an aniline, an aldehyde, and a dienophile, or as a two-component reaction between a pre-formed imine and a dienophile.

The substituents on the resulting tetrahydroquinoline are dictated by the starting materials. To obtain This compound , the reaction would start with an imine derived from 3-isopropylaniline. The choice of the dienophile would then determine the substitution pattern on the heterocyclic part of the molecule. For example, reaction with an alkyl vinyl ether would introduce an alkoxy group at the 4-position. The diastereoselectivity of the reaction can often be controlled, leading to specific stereoisomers of the substituted tetrahydroquinoline. bohrium.com

Recent developments include visible-light-mediated iridium-photocatalyzed versions that operate via a reverse polarity Povarov reaction, generating a nucleophilic α-amino radical that adds to electron-deficient alkenes. researchgate.net This highlights the ongoing innovation in harnessing the aza-Diels-Alder strategy for the synthesis of complex tetrahydroquinolines.

Regioselective Functionalization of the Tetrahydroquinoline Core

The ability to selectively introduce functional groups at specific positions within the this compound scaffold is crucial for the development of new chemical entities with tailored properties. Modern synthetic chemistry offers powerful tools to achieve this with high precision.

C-H Activation and Direct Functionalization Methods

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for modifying complex molecules, and the tetrahydroquinoline core is no exception. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. mdpi.com

Transition metal catalysis is a cornerstone of C-H functionalization. nih.gov For the tetrahydroquinoline framework, this often involves the use of a directing group to guide the catalyst to a specific C-H bond. While specific examples detailing the C-H activation of this compound are not extensively documented, the principles are broadly applicable. For instance, metal-catalyzed reactions can achieve selective functionalization at various positions of the tetrahydroquinoline ring system. nih.gov

A notable metal-free approach involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) for the oxidative direct C(sp³)–H functionalization of N-acyl/sulfonyl tetrahydroisoquinolines. frontiersin.orgnih.gov This method proceeds under mild conditions and allows for the introduction of a wide range of electron-rich nucleophiles at the C1 position. frontiersin.orgnih.gov Although this example pertains to the isomeric tetrahydroisoquinoline core, similar strategies could potentially be adapted for the functionalization of the tetrahydroquinoline scaffold.

Solvent-controlled regioselective alkylations have also been developed. For example, the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent can promote the C6-alkylation of 1,2,3,4-tetrahydroquinolines with para-quinone methides under metal-free conditions. rsc.org This highlights the significant role that reaction conditions can play in directing functionalization.

Table 1: Examples of Direct Functionalization of the Tetrahydroquinoline Core

Catalyst/ReagentFunctional Group IntroducedPosition of FunctionalizationReference
Pd(OAc)₂ArylC2 acs.org
CuBr/TBHPCarbamoylC2 mdpi.com
DDQAllylC1 (on N-protected core) frontiersin.org
HFIPAlkylC6 rsc.org

Organometallic Approaches to Substituted Tetrahydroquinolines (e.g., Negishi Cross-Coupling)

Organometallic reagents are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. chadsprep.comyoutube.com The Negishi cross-coupling reaction, which couples organozinc compounds with organic halides in the presence of a nickel or palladium catalyst, is a powerful method for creating C-C bonds. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been applied to the synthesis of substituted tetrahydroquinolines. chemrxiv.orgnih.gov

A general and selective deprotonation-functionalization reaction of tetrahydroquinolines at the 4-position has been developed using organolithium reagents. chemrxiv.orgnih.gov Subsequent transmetalation to an organozinc species allows for a palladium-catalyzed Negishi cross-coupling to introduce a variety of aryl groups at this position. chemrxiv.orgnih.gov This two-step process provides a versatile route to 4-aryl-substituted tetrahydroquinolines. chemrxiv.orgnih.gov

The scope of the Negishi coupling in this context is broad, allowing for the coupling of various aryl halides with the tetrahydroquinoline-organozinc species. chemrxiv.orgresearchgate.net This methodology has been successfully applied to the late-stage modification of complex molecules, demonstrating its robustness and functional group compatibility. chemrxiv.orgnih.gov

Table 2: Examples of Negishi Cross-Coupling for the Synthesis of 4-Aryl-Tetrahydroquinolines

Aryl HalideCatalystYieldReference
4-IodoanisoleXPhos Pd-G485% chemrxiv.org
4-BromobenzonitrileXPhos Pd-G478% chemrxiv.org
2-ChloropyridineXPhos Pd-G465% chemrxiv.org
1-Bromo-4-(trifluoromethyl)benzeneXPhos Pd-G492% chemrxiv.org

Scalability and Green Chemistry Considerations in Tetrahydroquinoline Synthesis

The development of synthetic routes that are not only efficient but also scalable and environmentally friendly is a major focus of modern chemistry. The principles of green chemistry, such as atom economy, use of less hazardous chemicals, and energy efficiency, are increasingly being integrated into the synthesis of tetrahydroquinolines. rsc.orgnih.gov

Electrochemical methods offer a green alternative for the synthesis of tetrahydroquinoline derivatives. rsc.orgrsc.org For instance, the electrochemical hydrocyanomethylation or hydrogenation of quinolines can be performed at room temperature, avoiding the need for high-pressure hydrogen gas or harsh reducing agents. rsc.orgrsc.org

The "borrowing hydrogen" methodology represents another atom-economical approach. nih.gov This catalytic process utilizes alcohols as alkylating agents, with water being the only byproduct. nih.gov Manganese-based pincer complexes have been shown to be effective catalysts for the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via this methodology. nih.gov

For industrial-scale production, the development of scalable and efficient methods is paramount. An example is the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones through the benzylic oxidation of tetrahydroisoquinoline derivatives using a catalytic amount of cerium ammonium (B1175870) nitrate (B79036) (CAN) with a stoichiometric amount of NaBrO₃ as the co-oxidant. rsc.org This method has been shown to be scalable. rsc.org

The choice of catalyst and reaction conditions plays a crucial role in the development of green and scalable syntheses. The use of earth-abundant metal catalysts, such as those based on manganese or nickel, is a key aspect of sustainable chemistry. nih.govresearchgate.net

Table 3: Comparison of Synthetic Methods for Tetrahydroquinolines based on Green Chemistry Principles

MethodKey Green Chemistry FeatureCatalyst/ReagentByproductReference
Electrochemical SynthesisMild conditions, avoids hazardous reagentsElectricity- rsc.orgrsc.org
Borrowing HydrogenHigh atom economyManganese pincer complexWater nih.gov
Catalytic HydrogenationUse of H₂ as a clean reductantPd/C- nih.gov
Reductive CyclizationUse of catalytic hydrogenationPd/C- nih.gov

Mechanistic Investigations of 1,2,3,4 Tetrahydroquinoline Chemical Transformations

Elucidation of Catalytic Reaction Cycles

The synthesis of 1,2,3,4-tetrahydroquinolines often relies on catalytic hydrogenation of the corresponding quinoline (B57606) precursors. While various catalysts, including those based on palladium, platinum, and gold, have been effectively employed for the reduction of the quinoline core, specific catalytic cycles for the synthesis of 5-isopropyl-1,2,3,4-tetrahydroquinoline have not been explicitly detailed in the literature. organic-chemistry.org

In a broader context, domino reactions, which involve a series of intramolecular transformations, offer an efficient route to tetrahydroquinolines. nih.gov These can be initiated by the reduction of a nitro group followed by cyclization and further reduction. Another approach involves metal-mediated intramolecular C-H insertion. nih.gov For instance, iron(III) complexes have been shown to catalyze the formation of 2-aryl-1,2,3,4-tetrahydroquinolines through a proposed mechanism involving the formation of an iron-nitrene complex, subsequent hydrogen abstraction, and radical cyclization. nih.gov However, the applicability and specific mechanistic pathway of such a cycle for a substrate bearing a 5-isopropyl substituent remain to be investigated.

Lewis acid catalysis, utilizing reagents such as gadolinium triflate, has also been shown to promote the formation of polycyclic tetrahydroquinolines through a 1,5-hydride shift and ring closure sequence. nih.gov The Povarov reaction, a [4+2] cycloaddition, is another powerful tool for synthesizing tetrahydroquinolines, often catalyzed by Lewis acids. icm.edu.plbibliotekanauki.pl The catalytic cycle in these reactions generally involves the activation of an imine intermediate by the Lewis acid, facilitating the cycloaddition with an alkene. The specific kinetics and thermodynamics of these cycles when applied to the synthesis of this compound would be of significant interest.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding reaction mechanisms. In the context of tetrahydroquinoline synthesis, cyclic imines are frequently proposed as key intermediates, particularly in domino reactions starting from nitroaryl compounds. nih.gov These imines are subsequently reduced to the final tetrahydroquinoline product. The stereochemical outcome of the reaction is often determined at this reduction step.

In the Povarov reaction, the key intermediate is the aforementioned Lewis acid-activated imine. Spectroscopic studies, such as NMR and mass spectrometry, would be invaluable in confirming the presence and structure of such intermediates in the specific synthesis of this compound. To date, no such specific studies have been reported.

Studies on Stereochemical Control and Diastereoselectivity

The stereochemistry of substituted tetrahydroquinolines is of paramount importance, as different stereoisomers can exhibit distinct biological activities. The diastereoselectivity in the synthesis of tetrahydroquinolines is often influenced by the catalyst and the steric bulk of the substituents. For example, in the hydrogenation of certain substituted quinolines, the choice of catalyst (e.g., Pd/C vs. Pt/C) can dramatically influence the stereochemical outcome. nih.gov The presence of a bulky ester group has been observed to direct hydrogenation to the opposite face of the molecule, resulting in a high degree of diastereoselectivity. nih.gov

The influence of the 5-isopropyl group on the stereochemical course of reactions has not been specifically studied. It is conceivable that the steric hindrance imposed by the isopropyl group at the C5 position could play a significant role in directing the approach of reagents, thereby influencing the diastereoselectivity of reactions such as hydrogenation or cycloadditions.

Influence of Ligands and Additives on Reaction Pathways

The choice of ligands and additives can profoundly impact the efficiency and selectivity of catalytic reactions. In the synthesis of tetrahydroquinolines, chiral ligands are employed in asymmetric catalysis to produce enantiomerically enriched products. For example, chiral phosphoric acids have been used as catalysts for the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.org

Lewis acid additives can also alter reaction pathways. While the direct influence of specific ligands and additives on the synthesis of this compound has not been documented, it is an area ripe for exploration. Understanding how different ligands coordinate to a metal center or how additives modify the catalytic environment could lead to more efficient and selective synthetic routes.

Analysis of Aggregation States of Reactive Species

The aggregation state of reactive species, particularly organometallic catalysts, can significantly affect their catalytic activity. However, there is no available research in the searched literature that analyzes the aggregation states of reactive species involved in the chemical transformations of this compound. Such studies, which might involve techniques like cryo-NMR or diffusion-ordered spectroscopy (DOSY), would be necessary to fully understand the nature of the active catalyst and its role in the reaction mechanism.

Computational Chemistry and Theoretical Studies of Tetrahydroquinoline Derivatives

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. While specific studies focusing exclusively on the reaction mechanisms of 5-Isopropyl-1,2,3,4-tetrahydroquinoline are not extensively documented in publicly available literature, the general principles are well-established through research on related tetrahydroquinoline and tetrahydroisoquinoline syntheses.

For instance, the synthesis of tetrahydroquinoline derivatives often involves cyclization reactions. Theoretical studies on similar processes, like the Bischler-Napieralski reaction for tetrahydroisoquinolines, help in understanding the electronic and steric factors that govern the reaction pathways nih.govevitachem.com. Such calculations can map the potential energy surface of the reaction, identifying transition states and intermediates. This allows chemists to predict the most favorable reaction conditions and understand how substituents, such as the isopropyl group at the 5-position, might influence the reaction's kinetics and thermodynamics. The isopropyl group, with its electron-donating and steric bulk properties, would be expected to affect the electron density of the aromatic ring and the accessibility of adjacent positions, thereby influencing the regioselectivity and rate of cyclization and other electrophilic substitution reactions.

Molecular Docking and In Silico Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Studies on various tetrahydroquinoline derivatives have shown their potential as inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) kinase and HIV-1 Reverse Transcriptase (RT) nih.govscispace.com. In these studies, derivatives are "docked" into the active site of the target protein to predict their binding affinity and interaction patterns. For example, a study on quinazoline (B50416) derivatives bearing a 1,2,3,4-tetrahydroquinoline (B108954) moiety identified key interactions and binding affinities against EGFR, with some compounds showing IC50 values in the low micromolar range nih.gov. Another study on tetrahydroquinoline analogues targeting HIV-1 RT reported docking energies indicating high potency scispace.com.

Compound ClassTarget ProteinReported Binding Energy (kcal/mol)Key Interacting Residues (Example)
Tetrahydroquinoline DerivativesEGFR Kinase (4LRM)-10.1Not Specified unesp.br
Tetrahydroquinoline AnalogsHIV-1 RT (1FK-9)-20.05Not Specified scispace.com
Tetrahydroisoquinoline AnalogsDopamine D3 Receptor- (Ki = 12 nM)Not Specified nih.gov
Tetrahydrothienopyridine DerivativeAdenosine A1 Receptor- (ΔG total = -114.56 kcal/mol from MDS)MET 180, ASN 254, LEU 250, PHE 171 mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecules and their interactions over time, offering deeper insights than static docking models nih.gov. MD simulations can be used to study the conformational flexibility of this compound and to analyze the stability of its complex with a biological receptor mdpi.comresearchgate.net.

Conformational analysis of the parent 1,2,3,4-tetrahydroquinoline molecule using high-level quantum chemistry calculations has identified four stable conformations, existing as two pairs of energetically equivalent enantiomers rsc.org. The introduction of an isopropyl group at the 5-position would further complicate this conformational landscape. MD simulations can explore these different conformations and their relative energies, providing a picture of the molecule's flexibility in solution.

When a ligand is docked into a receptor, MD simulations can be run on the resulting complex to assess its stability nih.govdntb.gov.ua. These simulations, often run for nanoseconds, show how the ligand and protein atoms move and interact. Key analyses from these simulations include the Root Mean Square Deviation (RMSD) to check for stability, and the analysis of hydrogen bonds and other non-covalent interactions over the simulation time mdpi.com. This helps to validate the docking pose and provides a more realistic model of the ligand-receptor interaction researchgate.net.

Structure-Energy Relationships and Thermodynamic Analysis

Computational methods are employed to investigate the relationship between the molecular structure of a compound and its energetic and thermodynamic properties. For this compound, this involves calculating properties such as heat of formation, Gibbs free energy, and the relative energies of different conformers.

Quantum chemical methods can predict the stability of different isomers and conformers. For the parent 1,2,3,4-tetrahydroquinoline, ab initio calculations have been used to determine the precise structures and relative energies of its stable conformations rsc.org. Similar calculations for the 5-isopropyl derivative would reveal how the substituent affects the geometry and stability of the tetrahydroquinoline ring system. Thermodynamic parameters derived from these calculations, such as enthalpy and entropy, are crucial for understanding the spontaneity and equilibrium of reactions involving the compound.

In Silico Prediction of Physico-chemical Parameters and Molecular Properties

A wide range of physicochemical properties and molecular descriptors for this compound can be predicted using various computational tools and servers. These predictions are vital in the early stages of drug discovery to assess the "drug-likeness" of a compound and to anticipate its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) nih.govresearchgate.netbiorxiv.org.

Key predicted parameters often include the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity, topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and molecular weight unesp.brnih.govunpad.ac.id. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to predict oral bioavailability. While specific experimental data for this compound is scarce, computational models provide valuable estimates.

The table below presents computationally predicted physicochemical parameters for the parent compound, 1,2,3,4-tetrahydroquinoline, to illustrate the type of data generated. The values for the 5-isopropyl derivative would be expected to differ, particularly in molecular weight and logP.

PropertyPredicted Value (for 1,2,3,4-tetrahydroquinoline)Significance
Molecular Weight133.19 g/mol nih.govInfluences absorption and distribution.
XLogP32.3 nih.govIndicates lipophilicity, affecting permeability and solubility.
Hydrogen Bond Donors1 nih.govContributes to binding interactions and solubility.
Hydrogen Bond Acceptors1 nih.govContributes to binding interactions and solubility.
Rotatable Bond Count0 nih.govRelates to conformational flexibility.
Topological Polar Surface Area (TPSA)12.03 Ų nih.govPredicts transport properties like cell permeability.

Structure Activity Relationship Sar and in Vitro Biological Evaluations of Tetrahydroquinoline Scaffolds

SAR Studies for Specific Enzyme Inhibition (e.g., Nitric Oxide Synthase)

While specific structure-activity relationship (SAR) studies for 5-Isopropyl-1,2,3,4-tetrahydroquinoline as a nitric oxide synthase (NOS) inhibitor are not extensively documented in publicly available research, the broader class of tetrahydroquinoline and related nitrogen-containing heterocyclic compounds has been investigated for NOS inhibition.

Nitric oxide is a key signaling molecule, and its production is catalyzed by three main NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The development of selective inhibitors for these isoforms is a significant goal in pharmacology. nih.gov For inhibitors that are analogues of L-arginine, the substrate for NOS, conformational behavior and charge distribution are critical for activity and selectivity. nih.gov For instance, some inhibitors achieve selectivity for constitutive isoforms through specific substitutions on the guanidinium (B1211019) group, which alters the net atomic charges. nih.gov

In some dipeptide amide inhibitors, the stereochemistry of substituents is crucial. For example, in one series of inhibitors, the S-enantiomer at the 5-position was preferentially bound by nNOS, indicating that the spatial arrangement of groups in this region of the molecule is a key determinant of binding affinity. nih.gov Furthermore, studies on certain tetrahydroquinoline derivatives have shown that they can scavenge nitric oxide in vitro, with one compound, SF13, reducing NO levels by up to 85% at a 50 µM concentration. nih.gov

These findings suggest that substitutions on the tetrahydroquinoline ring system can significantly influence interactions with enzymes like NOS. The presence of an isopropyl group at the 5-position of this compound would introduce a moderately bulky, lipophilic substituent, which could influence its binding to the active site of various enzymes. However, without direct experimental data, its specific inhibitory profile remains theoretical.

In Vitro Assays for Antimicrobial and Antifungal Activities of Tetrahydroquinolines

The antimicrobial and antifungal potential of the tetrahydroquinoline scaffold has been explored, with activity being highly dependent on the specific derivatization and the degree of saturation of the heterocyclic ring.

In a study comparing N-alkyl tetrahydroquinolines with their fully saturated (perhydroquinoline) counterparts, a significant difference in antifungal activity was observed. The N-alkyl tetrahydroquinoline derivatives showed no significant antifungal activity. In contrast, the corresponding N-alkyl perhydroquinolines demonstrated noteworthy antifungal effects. nih.gov This suggests that the aromaticity of the quinoline (B57606) ring in the tetrahydro- form may be detrimental to this specific type of antifungal activity.

However, other studies on different tetrahydroquinoline derivatives have reported some antimicrobial action. For example, certain pyrano[2,3-d]pyrimidine and tetrahydro quinolone dione (B5365651) derivatives have been shown to be effective against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus anthracis. core.ac.uk Additionally, some tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives incorporating a β-alanine have exhibited antifungal activity against Candida albicans and Fusarium oxysporum, as well as antibacterial activity against Gram-positive and Gram-negative bacteria. nih.gov

The following table summarizes the antimicrobial activity of some tetrahydroquinoline derivatives.

Compound TypeTest OrganismActivityReference
N-Alkyl TetrahydroquinolinesFungiInactive nih.gov
Tetrahydro Quinolone DionesStaphylococcus aureus, Escherichia coli, Bacillus anthracisActive core.ac.uk
Tetrahydro-2H-1,3,5-thiadiazine-2-thione derivativesCandida albicans, Fusarium oxysporumActive nih.gov

Evaluation of Antioxidant Properties in Tetrahydroquinoline Derivatives In Vitro

Tetrahydroquinoline derivatives have demonstrated notable antioxidant properties in various in vitro assays. The nitrogen atom in the heterocyclic ring and the substitution pattern on the aromatic ring are thought to contribute to their radical-scavenging abilities.

Several studies have highlighted the antioxidant potential of this class of compounds. In one study, novel tetrahydroquinoline derivatives showed excellent antioxidant capacity in the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, with EC₅₀ values below 10 μg/mL, which was significantly better than the ascorbic acid control (EC₅₀ = 35 μg/mL). nih.gov However, their activity in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay was poor. nih.gov This suggests that the mechanism of antioxidant action may be primarily through a single electron transfer (SET) process. nih.gov

Another study reported on a series of thirteen tetrahydroquinoline derivatives, with some compounds exhibiting potent antioxidant activity. For instance, compound SF8 showed a strong ability to scavenge DPPH free radicals with an IC₅₀ value of 29.19 ± 0.25 µg/mL, outperforming the standard ascorbic acid. nih.gov Other derivatives in the same series also displayed good antioxidant potential. nih.gov

The table below presents findings on the antioxidant activity of various tetrahydroquinoline derivatives.

DerivativeAssayIC₅₀ / EC₅₀ (µg/mL)Standard (IC₅₀ / EC₅₀ in µg/mL)Reference
Novel THQ derivativesABTS< 10Ascorbic Acid (35) nih.gov
SF8DPPH29.19 ± 0.25Ascorbic Acid (41.38 ± 0.34) nih.gov
SF4DPPH29.79 ± 0.26Ascorbic Acid (41.38 ± 0.34) nih.gov
SF6DPPH35.89 ± 0.33Ascorbic Acid (41.38 ± 0.34) nih.gov
SF12DPPH39.33 ± 0.28Ascorbic Acid (41.38 ± 0.34) nih.gov

Investigation of Biomolecular Interactions and Target Engagement (e.g., protein binding)

The tetrahydroquinoline scaffold can be functionalized to interact with various biological macromolecules, including proteins and nucleic acids. Molecular docking and in vitro studies have provided insights into these interactions.

One area of investigation has been the binding of tetrahydroquinoline derivatives to DNA. A series of 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives were synthesized and their interaction with B-DNA was explored through docking studies. nih.govacs.org These studies aimed to identify the preferred binding sites and modes of interaction.

In another context, tetrahydroquinolinone derivatives have been designed as inhibitors of P-glycoprotein (P-gp), a protein involved in multidrug resistance in cancer. benthamdirect.com Molecular docking analyses were performed to understand the binding modes of these compounds within the active site of P-gp. These studies revealed that substitutions on the tetrahydroquinoline core, such as a nitrophenyl moiety at the C4 position, significantly influenced their inhibitory activity. benthamdirect.com

Furthermore, tetrahydroisoquinoline-based compounds, which share a similar structural core, have been identified as inhibitors of Mycobacterium tuberculosis ATP synthase. These findings highlight the versatility of the tetrahydroquinoline framework in engaging with a diverse range of biological targets.

Analysis of Pan-Assay Interference Compounds (PAINS) Characteristics and Reactivity in High-Throughput Screening

Pan-Assay Interference Compounds (PAINS) are molecules that tend to show activity in a wide range of high-throughput screening assays through non-specific mechanisms, leading to false-positive results. Certain structural motifs are known to be associated with PAINS behavior.

Specifically, fused tricyclic tetrahydroquinolines have been identified as a class of lesser-studied PAINS. These compounds are frequently found in screening libraries and have been reported as hits against various protein targets. However, their activity is often attributed to the formation of reactive byproducts that interfere with the assay, rather than specific target engagement. It has been demonstrated that fused tetrahydroquinolines can be reactive under standard laboratory conditions when stored in solution.

It is important to note that the concerns regarding PAINS are most prominently associated with fused tetrahydroquinoline systems. Monocyclic tetrahydroquinolines, such as this compound, are not typically classified within the common PAINS filter sets. However, the potential for non-specific reactivity should always be a consideration in the early stages of drug discovery, and appropriate control experiments are necessary to validate any observed biological activity.

5 Isopropyl 1,2,3,4 Tetrahydroquinoline As a Model Compound in Organic Chemistry Research

Role in Fundamental Mechanistic Investigations of Heterocyclic Ring Systems

Currently, there is a limited body of publicly available research that specifically details the use of 5-Isopropyl-1,2,3,4-tetrahydroquinoline in fundamental mechanistic investigations of heterocyclic ring systems.

While the broader class of tetrahydroquinolines is extensively studied to understand reaction mechanisms such as electrophilic aromatic substitution, N-alkylation, and oxidation, specific mechanistic studies focusing on the 5-isopropyl derivative are not prominently featured in the scientific literature. The electronic and steric influence of the isopropyl group at the 5-position would be expected to impact the reactivity and regioselectivity of reactions involving the tetrahydroquinoline core. For instance, in electrophilic aromatic substitution reactions on the benzene (B151609) ring, the activating and ortho-, para-directing effect of the nitrogen atom would be modulated by the steric hindrance of the adjacent isopropyl group. However, detailed kinetic and computational studies to quantify these effects for this compound are not readily found.

The application of this compound as a starting material in the synthesis of CYP11B2 inhibitors implies that its reactivity is well-understood for the specific transformations employed in the patented synthetic routes. google.comgoogle.com These transformations likely rely on established reaction mechanisms for N-arylation or acylation, which are fundamental processes in organic synthesis. The successful and presumably high-yielding use of this compound in these multi-step syntheses provides indirect evidence of its predictable reactivity under certain reaction conditions.

Further research would be beneficial to explicitly investigate the role of the 5-isopropyl substituent on the mechanistic pathways of various organic reactions, thereby expanding its utility as a model compound for in-depth mechanistic studies.

Challenges and Future Research Directions in 1,2,3,4 Tetrahydroquinoline Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in contemporary chemical synthesis is the development of environmentally benign and efficient processes. Traditional methods for synthesizing tetrahydroquinolines often involve multi-step procedures, harsh reaction conditions, and the generation of significant waste. Future research is increasingly focused on "green chemistry" principles to overcome these limitations.

Key Objectives for Sustainable Synthesis:

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. youtube.com Domino reactions, also known as tandem or cascade reactions, are highly effective strategies for achieving this. mdpi.comresearchgate.net These reactions allow for the formation of complex molecules like THQs in a single operation without isolating intermediates, which improves yields and reduces waste. mdpi.com

Use of Greener Reagents and Catalysts: Research is moving towards the use of less hazardous and more sustainable materials. This includes employing water or other environmentally friendly solvents, and developing catalysts based on abundant and non-toxic metals like iron instead of precious metals. mdpi.combath.ac.ukrsc.org For instance, an iron-promoted intramolecular nitrene C-H insertion has been shown to be a one-step route to certain 2-aryl-1,2,3,4-tetrahydroquinolines. mdpi.com

Future efforts will likely concentrate on discovering new domino reactions and employing novel, sustainable catalytic systems to construct the THQ core with greater efficiency and minimal environmental footprint.

Advancements in Asymmetric Catalysis for Enantiopure Tetrahydroquinolines

Many biologically active tetrahydroquinolines are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, the synthesis of enantiomerically pure THQs is of paramount importance.

Asymmetric catalysis, the use of chiral catalysts to selectively produce one enantiomer, is the most efficient method for this purpose. Significant progress has been made using transition-metal catalysts (e.g., rhodium, iridium) and organocatalysts. thieme-connect.commdpi.com

Current Research Focus in Asymmetric Synthesis:

Novel Catalytic Systems: A major goal is the development of new and more efficient chiral catalysts. For example, Ir-catalyzed asymmetric hydrogenation of quinolines has been developed where both (R) and (S) enantiomers of THQ derivatives can be obtained with high yields and excellent enantioselectivity simply by changing the solvent. acs.org

Substrate Scope: Expanding the range of quinoline (B57606) substrates that can be effectively used in asymmetric hydrogenations remains an area of active research. mdpi.com

Organocatalysis: The use of small, chiral organic molecules as catalysts (organocatalysis) is a rapidly growing field. thieme-connect.com These catalysts are often less sensitive to air and moisture than metal-based catalysts and represent a more sustainable option. thieme-connect.com

The table below summarizes some recent advancements in the asymmetric synthesis of chiral tetrahydroquinolines.

Catalyst TypeMetal/CatalystReaction TypeKey FindingsReference(s)
Transition MetalIridium (Ir)Asymmetric HydrogenationSolvent-controlled enantiodivergent synthesis; allows access to both (R) and (S) enantiomers with high yield and enantioselectivity. acs.org
Transition MetalRhodium (Rh)Asymmetric HydrogenationHighly enantioselective hydrogenation (>98% ee) of specific o-nitrocinnamyl substrates leading to THQ derivatives. nih.gov
OrganocatalystVariousPovarov Reaction, etc.Use of aminocatalysis, NHC catalysis, and H-bonding catalysis to produce asymmetric THQ derivatives. thieme-connect.com

Future work will focus on creating more versatile and highly selective catalysts to produce a wider range of enantiopure tetrahydroquinoline building blocks for drug discovery.

Exploration of Novel Biological Targets and Preclinical Therapeutic Applications

The tetrahydroquinoline scaffold is considered a "privileged structure" because it can interact with a diverse range of biological targets. nih.govrsc.org THQ derivatives have been investigated for numerous therapeutic applications. nuph.edu.ua

Reported Biological Activities of THQ Analogs:

Anti-inflammatory nih.gov

Antibacterial nih.govnih.gov

Antifungal nih.gov

Antiviral (including anti-HIV and anti-influenza) mdpi.comrsc.org

Antimalarial mdpi.comresearchgate.net

Antitumor nih.gov

Potential treatments for neurodegenerative disorders like Alzheimer's disease mdpi.comnuph.edu.ua

A significant future direction is the systematic exploration of new biological targets for THQ-based compounds. High-throughput screening (HTS) campaigns against novel protein targets, coupled with structure-based drug design, will be instrumental in identifying new therapeutic opportunities. For example, recent studies have explored THQ derivatives as inhibitors of phosphodiesterase 4 (PDE4) and as agents targeting the PAN endonuclease of the influenza virus. nuph.edu.uarsc.orgresearchgate.net The conjugation of THQs with other bioactive molecules, such as dipeptides, is also a promising strategy to develop novel therapeutics with enhanced activity, for instance against bacterial infections. nih.gov

Strategies for Mitigating Assay Interference and Reactivity Issues in Early Drug Discovery

A significant challenge in high-throughput screening (HTS) for drug discovery is the presence of Pan-Assay Interference Compounds (PAINS). These are molecules that appear as "hits" in many different assays due to non-specific activity or assay interference, rather than specific binding to the intended target.

Certain fused tricyclic tetrahydroquinolines have been identified as a class of PAINS. nih.govresearchgate.net These compounds can be unstable in solution and may degrade into reactive byproducts that interfere with assay readouts, leading to false-positive results. nih.govresearchgate.net This reactivity can confound results and lead to the wasteful pursuit of non-viable drug candidates. nih.govnih.gov

Strategies to Address Assay Interference:

Early Identification: It is crucial to identify and deprioritize these problematic compounds early in the discovery process. nih.govresearchgate.net This can be achieved through knowledge-based approaches, such as using computational substructure filters to flag potential PAINS. nih.govconsensus.app

Counter-Screens: Implementing specific experimental counter-screens can help identify interfering compounds. For example, assays can be run in the presence of detergents to detect colloidal aggregate formation or with thiol-scavenging reagents like DTT to identify compounds that react non-specifically with protein cysteine residues. nih.govblogspot.com

Stability Studies: Assessing the chemical stability of hit compounds under standard laboratory conditions is essential to ensure that the intact parent compound is responsible for the observed activity. nih.gov

Future research must integrate these mitigation strategies into screening protocols to improve the quality of hit compounds and focus resources on genuine, promising leads. This involves a more critical evaluation of HTS data and the development of more robust validation cascades.

Integration of Artificial Intelligence and Machine Learning in Rational Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and chemical synthesis. intellect-foundation.runih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the entire process from initial design to final synthesis. intellect-foundation.ruresearchgate.net

Applications of AI/ML in Tetrahydroquinoline Chemistry:

Rational Drug Design: AI algorithms can predict the biological activity of novel THQ derivatives and their potential for off-target effects using Quantitative Structure-Activity Relationship (QSAR) models. nih.gov This allows chemists to prioritize the synthesis of compounds with the highest probability of success.

Synthesis Planning: AI can assist in designing the most efficient and sustainable synthetic routes. Programs can retrospectively analyze known reactions to propose novel and optimized pathways for target THQ molecules, even estimating yields and suggesting optimal reaction conditions. intellect-foundation.rudigitellinc.com

Catalyst Discovery: Machine learning can accelerate the discovery of new catalysts for reactions like asymmetric hydrogenation by correlating catalyst structure with performance, guiding the design of more effective and selective catalysts. intellect-foundation.ru

De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for a specific biological target and possess desirable drug-like properties. nih.gov

The future of tetrahydroquinoline research will increasingly rely on a synergistic relationship between laboratory experiments and computational methods. By leveraging AI and ML, researchers can navigate the vast chemical space of THQ derivatives more effectively, leading to the faster discovery and development of novel, highly effective therapeutic agents. nih.govresearchgate.net

Q & A

Q. What are the most reliable synthetic methodologies for preparing 5-isopropyl-1,2,3,4-tetrahydroquinoline?

The synthesis of this compound typically employs cyclization strategies such as the Pictet-Spengler reaction or Bischler-Napieralski reaction . For example:

  • Pictet-Spengler : Reacting β-phenylethylamine derivatives with carbonyl compounds under acidic conditions (e.g., HCl or trifluoroacetic acid) to form the tetrahydroquinoline scaffold .
  • Bischler-Napieralski : Cyclization of N-acyl-β-phenylethylamine derivatives using dehydrating agents (e.g., POCl₃ or PCl₅) followed by reduction .
    Key considerations : Optimize reaction temperature (60–120°C), solvent (toluene, DCM), and catalyst (e.g., Lewis acids) to enhance yield and regioselectivity.

Q. How do substituent positions (e.g., 5-isopropyl) influence the compound’s physicochemical properties?

The isopropyl group at position 5 increases steric bulk and hydrophobicity, affecting solubility and binding affinity. For example:

  • LogP : The isopropyl group raises the partition coefficient, enhancing membrane permeability but reducing aqueous solubility.
  • Stereoelectronic effects : The substituent’s orientation modulates electronic density on the aromatic ring, influencing reactivity in subsequent functionalization .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry and substituent placement (e.g., isopropyl methyl protons at δ 1.2–1.4 ppm) .
  • GC-MS : Validates purity and molecular weight (e.g., base peak at m/z 175 for the parent ion) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

  • Catalytic systems : Use immobilized catalysts (e.g., zeolites or metal-organic frameworks) to improve recyclability and reduce metal leaching .
  • Continuous flow reactors : Enhance heat/mass transfer and reduce reaction time (e.g., 30-minute residence time vs. 24 hours in batch) .
  • Byproduct analysis : Employ HPLC-MS to identify impurities (e.g., over-reduced or dimerized products) and adjust stoichiometry .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response standardization : Use consistent molar concentrations (e.g., IC₅₀ values) to compare assays .
  • Target-specific assays : Validate activity against isolated receptors (e.g., dopamine D₂ or serotonin 5-HT₂A) to isolate mechanistic effects .
  • Meta-analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Molecular docking : Predict binding modes to targets like G-protein-coupled receptors (GPCRs) using software such as AutoDock Vina .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends (e.g., EC₅₀ for antimicrobial effects) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .

Q. What are the challenges in functionalizing the 5-isopropyl group for SAR studies?

  • Steric hindrance : The bulky isopropyl group limits access to electrophilic sites. Solutions:
    • Use directing groups (e.g., boronic acids) for meta-functionalization .
    • Employ transition-metal catalysis (Pd or Ru) for C–H activation .
  • Stability : Tertiary carbons in the isopropyl group may undergo oxidation. Mitigation: Use protecting groups (e.g., acetyl) during reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.